REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][N:10]([CH:13]([CH3:15])[CH3:14])[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH:13]([N:10]1[CH2:11][CH2:12][CH:8]([NH2:7])[CH2:9]1)([CH3:15])[CH3:14]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CC1)C(C)C)=O
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Name
|
|
Quantity
|
1.45 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted for 18 hrs
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
After the completion of reaction
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Type
|
DISTILLATION
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Details
|
the reaction mixture was distilled
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
DISTILLATION
|
Details
|
subjected to azeotropic distillation with CHCl3 3 times
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 3 times
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 433 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |